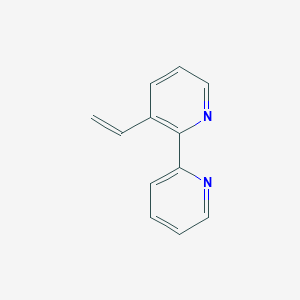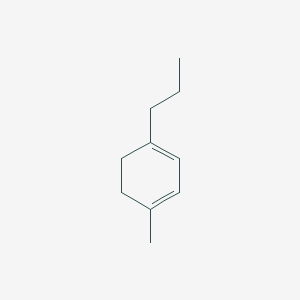![molecular formula C8H21PSi2 B14298414 [2,2-Bis(trimethylsilyl)ethenyl]phosphane CAS No. 112474-53-0](/img/structure/B14298414.png)
[2,2-Bis(trimethylsilyl)ethenyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2-Bis(trimethylsilyl)ethenyl]phosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a vinyl group substituted with two trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trimethylsilyl)ethenyl]phosphane typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents under controlled conditions. One common method includes the reaction of trimethylsilylacetylene with a phosphorus trihalide in the presence of a base, such as triethylamine, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates and by-products.
化学反应分析
Types of Reactions: [2,2-Bis(trimethylsilyl)ethenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The vinyl group allows for substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted vinylphosphane compounds.
科学研究应用
Chemistry: In chemistry, [2,2-Bis(trimethylsilyl)ethenyl]phosphane is used as a precursor for the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new ligands for catalysis and materials science.
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for potential use in drug development and biochemical research.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymer science.
作用机制
The mechanism of action of [2,2-Bis(trimethylsilyl)ethenyl]phosphane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the phosphane group and the vinyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
相似化合物的比较
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural features.
[Bis(trimethylsilyl)methylene]methylphosphane: A related compound with a different substitution pattern on the phosphorus atom.
Uniqueness: [2,2-Bis(trimethylsilyl)ethenyl]phosphane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the vinyl group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
112474-53-0 |
|---|---|
分子式 |
C8H21PSi2 |
分子量 |
204.40 g/mol |
IUPAC 名称 |
2,2-bis(trimethylsilyl)ethenylphosphane |
InChI |
InChI=1S/C8H21PSi2/c1-10(2,3)8(7-9)11(4,5)6/h7H,9H2,1-6H3 |
InChI 键 |
WBQXUNUGAPAQLF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=CP)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
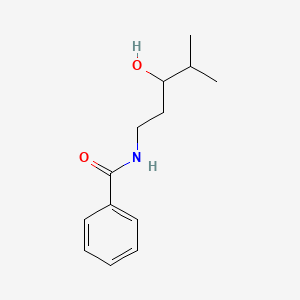
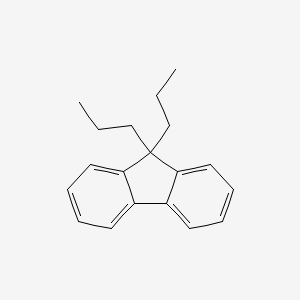
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
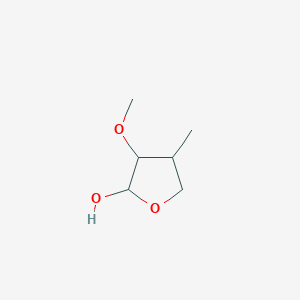
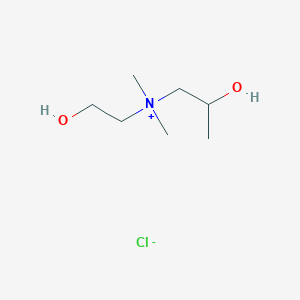
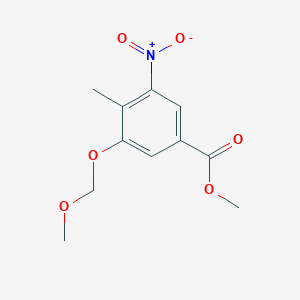
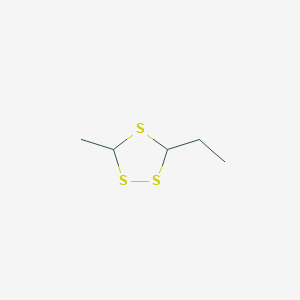
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
